molecular formula C8H9BF3KO B1390519 Potassium ((benzyloxy)methyl)trifluoroborate CAS No. 1027642-25-6

Potassium ((benzyloxy)methyl)trifluoroborate

Cat. No. B1390519
M. Wt: 228.06 g/mol
InChI Key: MVZQNVFTJPRHAF-UHFFFAOYSA-N
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Description

Potassium ((benzyloxy)methyl)trifluoroborate is a type of organoboron reagent . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Synthesis Analysis

Potassium trifluoroborates can be prepared through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This involves an in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .


Molecular Structure Analysis

The molecular formula of Potassium ((benzyloxy)methyl)trifluoroborate is C9H11BF3KO2 . Its molecular weight is 258.09 .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are used in Suzuki-Miyaura cross-coupling reactions with aryl chlorides .


Physical And Chemical Properties Analysis

Potassium ((benzyloxy)methyl)trifluoroborate is a solid substance . Its melting point is between 203-213 °C .

Scientific Research Applications

Stereospecific Cross-Coupling

Potassium 1-(benzyloxy)alkyltrifluoroborates, including Potassium ((benzyloxy)methyl)trifluoroborate, are used in stereospecific cross-coupling reactions. The Suzuki-Miyaura reaction with these compounds leads to protected secondary alcohols. This process is remarkable for its complete retention of stereochemistry, made possible by the stabilizing role of the benzyl protecting group (Molander & Wisniewski, 2012).

Wittig Reactions and Organotrifluoroborato Phosphonium Ylides

Potassium ((benzyloxy)methyl)trifluoroborate is instrumental in the preparation of organotrifluoroborato phosphonium ylides. These ylides, when combined with K2CO3 and aldehydes, transform into unsaturated organotrifluoroborates. This process has been streamlined into a one-pot transformation, demonstrating the compound's versatility in organic synthesis (Molander, Ham & Canturk, 2007).

Biomedical Research

In biomedical research, Potassium ((benzyloxy)methyl)trifluoroborate derivatives have shown anti-proliferative activity against cancer cells. For example, one derivative exhibited significant potency against human metastatic breast cancer cells, highlighting the compound's potential in cancer treatment research (Tsai et al., 2014).

Synthesis of Allyl Sulfones

This compound is also used in the synthesis of allyl sulfones, a process involving a bora-ene reaction with sulfur dioxide. The resulting sulfones, achieved through subsequent alkylation, demonstrate the compound's utility in creating diverse organic structures (Stikute, Lugiņina & Turks, 2017).

Cross-Coupling Reactions

In the realm of cross-coupling reactions, Potassium ((benzyloxy)methyl)trifluoroborate is used for its increased stability compared to other boron coupling partners. This stability is key in functionalizing methylene-linked biaryl systems, expanding the scope of potential organic compounds (Molander & Elia, 2006).

Safety And Hazards

The compound is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, it is recommended to avoid getting it in eyes, on skin, or inhaling it .

Future Directions

Potassium trifluoroborates, including Potassium ((benzyloxy)methyl)trifluoroborate, are expected to find increasing use in various chemical reactions due to their stability and versatility . They are likely to be used more frequently as boron sources in Suzuki–Miyaura-type reactions .

properties

IUPAC Name

potassium;trifluoro(phenylmethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZQNVFTJPRHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670584
Record name Potassium [(benzyloxy)methyl](trifluoro)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium ((benzyloxy)methyl)trifluoroborate

CAS RN

1027642-25-6
Record name Potassium [(benzyloxy)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1027642-25-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Karakaya, DN Primer, GA Molander - Organic letters, 2015 - ACS Publications
Photoredox Cross-Coupling: Ir/Ni Dual Catalysis for the Synthesis of Benzylic Ethers | Organic Letters ACS ACS Publications C&EN CAS Find my institution Blank image Log In Organic …
Number of citations: 120 pubs.acs.org
DJ Konowalchuk, DG Hall - Angewandte Chemie International …, 2023 - Wiley Online Library
Four‐membered carbocycles are important structural motifs found in several natural products and drugs. Amongst those, cyclobutenes are attractive intermediates because the residual …
Number of citations: 4 onlinelibrary.wiley.com

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